3-Methoxy-2-(4-methylpiperidin-1-yl)pyridine
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Overview
Description
3-Methoxy-2-(4-methylpiperidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a 4-methylpiperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(4-methylpiperidin-1-yl)pyridine typically involves the reaction of 3-methoxypyridine with 4-methylpiperidine under specific conditions. One common method is the nucleophilic substitution reaction where the nitrogen atom of the piperidine ring attacks the pyridine ring, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(4-methylpiperidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
3-Methoxy-2-(4-methylpiperidin-1-yl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(4-methylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Similar structure but lacks the piperidine ring.
4-Methoxypyridine: Similar structure but with the methoxy group in a different position.
3-Methoxypyridine: Lacks the piperidine ring but has the same methoxy substitution.
Uniqueness
3-Methoxy-2-(4-methylpiperidin-1-yl)pyridine is unique due to the presence of both the methoxy group and the 4-methylpiperidin-1-yl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-methoxy-2-(4-methylpiperidin-1-yl)pyridine |
InChI |
InChI=1S/C12H18N2O/c1-10-5-8-14(9-6-10)12-11(15-2)4-3-7-13-12/h3-4,7,10H,5-6,8-9H2,1-2H3 |
InChI Key |
HZFSJYWACVMNQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC=N2)OC |
Origin of Product |
United States |
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